
Potassium naphthalene-1-sulphonate
Overview
Description
Potassium naphthalene-1-sulphonate (IUPAC name: this compound; EC Number: 253-850-1) is an organosulphonate salt derived from naphthalene sulfonic acid. Its molecular formula is C₁₀H₇KO₃S, with a molecular weight of 246.32 g/mol . The compound is characterized by a LogP value of 2.82, indicating moderate hydrophobicity compared to its sodium counterpart .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium naphthalene-1-sulphonate is synthesized from naphthalene-1-sulphonic acid, which is produced by the sulfonation of naphthalene. The sulfonation process involves the reaction of naphthalene with sulfuric acid, resulting in the formation of naphthalene-1-sulphonic acid. This acid is then neutralized with potassium hydroxide to produce this compound.
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale sulfonation reactors where naphthalene is treated with sulfuric acid under controlled conditions. The resulting naphthalene-1-sulphonic acid is then neutralized with potassium hydroxide in a separate reactor to yield the final product.
Chemical Reactions Analysis
Types of Reactions: Potassium naphthalene-1-sulphonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines, which can replace the sulfonate group under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalenes .
Scientific Research Applications
Potassium naphthalene-1-sulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a dispersant and wetting agent in the analysis of various compounds, including proteins, nucleic acids, and carbohydrates.
Biology: The compound is employed in the preparation of biological samples for analysis, improving the accuracy and precision of measurements.
Industry: In industrial applications, this compound is used as a plasticizer and dispersant in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of potassium naphthalene-1-sulphonate is not fully understood. it is believed to function as a surfactant, reducing the surface tension of liquids and allowing for better dispersion of particles. Additionally, it forms stable complexes with metal ions, which can be used for the separation and analysis of metal ions.
Comparison with Similar Compounds
Sodium Naphthalene-1-Sulphonate
Molecular Formula : C₁₀H₇NaO₃S; Molecular Weight : 246.21 g/mol .
- Water Solubility : Exceptionally high at 496,240 mg/L (25°C), attributed to its hydrophilic nature (LogP = -1.776 ) .
- Applications : Widely used as a superplasticizer in concrete admixtures to enhance workability and strength .
- Safety Profile: Acute oral LD₅₀: >2000 mg/kg (low toxicity) . Non-flammable (flash point: 227°C) and stable under normal conditions (hydrolysis half-life: 5–6 years at pH 7) .
- Physical Properties : Particle size ranges between 10–150 μm , minimizing inhalation risks .
Calcium Di(naphthalene-1-Sulphonate)
Molecular Formula : C₂₀H₁₄CaO₆S₂; Molecular Weight : 454.53 g/mol .
Ammonium Naphthalene-1-Sulphonate
Molecular Formula: C₁₀H₁₁NO₃S; Molecular Weight: 225.26 g/mol .
- Properties : Ammonium salts typically exhibit high water solubility, suggesting utility in surfactant or dye formulations.
Data Tables
Table 1: Comparative Physicochemical Properties
Research Findings and Implications
- Hydrophilicity vs. Hydrophobicity : Sodium’s high solubility (-1.776 LogP) makes it ideal for aqueous formulations like concrete additives, while potassium’s higher LogP (2.82) suggests suitability for hydrophobic matrices .
- Stability : Sodium’s resistance to hydrolysis (5–6 years at pH 7) ensures long-term efficacy in construction materials, though potassium’s stability remains unverified .
- Safety : Both sodium and potassium salts exhibit low acute toxicity, aligning with their use in large-scale industrial applications .
Biological Activity
Potassium naphthalene-1-sulphonate (KNS) is a sulfonated derivative of naphthalene that has garnered attention for its biological activity, particularly in the context of its antioxidant properties and potential applications in various fields, including pharmaceuticals and environmental science. This article provides a comprehensive overview of the biological activities associated with KNS, supported by case studies, research findings, and data tables.
Chemical Structure and Properties
This compound has the chemical formula and is characterized by a naphthalene ring substituted with a sulfonate group. This structural modification enhances its solubility in water and influences its biological interactions.
Antioxidant Properties
Research indicates that KNS exhibits significant antioxidant activity. A study comparing the radical scavenging effects of KNS with its unsulfated counterparts demonstrated that while sulfation generally reduces antioxidant capacity, certain sulfated forms can retain or even enhance this activity under specific conditions. For instance, 2-naphthol-1-sulfonate (2-NapS) showed comparable antioxidant activities to its unsulfated form, suggesting that sulfation does not uniformly diminish biological activity .
Table 1: Antioxidant Activity of Naphthalene Derivatives
Compound | EC50 Value (µM) | Radical Scavenging Activity |
---|---|---|
1-NapS | 5.60 | Lower than 1-Nap |
2-NapS | Comparable to 2-Nap | Retained activity |
1-NapM | Higher | Significantly lower |
2-NapM | Lower | Significantly lower |
Metabolic Pathways
The metabolism of KNS involves hepatic processes where cytochrome P450 enzymes convert naphthalene into hydroxylated metabolites such as 1-naphthol and 2-naphthol. These metabolites can undergo further sulfation, affecting their biological activity. The phase-II sulfate conjugation process is crucial in determining whether these compounds are detoxified or activated within biological systems .
Toxicological Considerations
While KNS has beneficial antioxidant properties, it is essential to consider its potential toxicological effects. Studies have shown that exposure to high concentrations can lead to adverse effects in various organisms. For example, in animal models, certain naphthalene derivatives have been linked to genotoxicity and carcinogenicity, underscoring the need for cautious evaluation in environmental and health contexts .
Case Study 1: Environmental Impact
A study conducted on the environmental impact of KNS revealed that while it serves as an effective surfactant in agricultural applications, its persistence in aquatic environments raises concerns about potential toxicity to aquatic life. The degradation products of KNS were found to exhibit varying degrees of toxicity, necessitating further research into their ecological effects .
Case Study 2: Pharmaceutical Applications
In pharmaceutical research, KNS has been explored as a potential co-formulant in drug formulations due to its ability to enhance solubility and bioavailability of active pharmaceutical ingredients. Its role as an excipient was evaluated in various formulations, demonstrating improved drug release profiles compared to formulations without KNS .
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and characterizing potassium naphthalene-1-sulphonate?
The synthesis typically involves sulfonation of naphthalene using concentrated sulfuric acid, followed by neutralization with potassium hydroxide. Characterization methods include nuclear magnetic resonance (NMR) to confirm sulfonate group placement, high-performance liquid chromatography (HPLC) for purity analysis, and Fourier-transform infrared spectroscopy (FTIR) to identify functional groups. Historical studies highlight challenges in isolating isomers, requiring precise temperature control (40–50°C) during sulfonation to minimize byproducts like naphthalene-1,5-disulphonic acid . Modern protocols recommend coupling with mass spectrometry (MS) for structural validation .
Q. How is this compound detected in environmental matrices (e.g., water, soil)?
Environmental monitoring employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) for trace detection in water and soil. For sediment samples, extraction with methanol-water mixtures followed by solid-phase extraction (SPE) is standard. Detection limits vary by matrix: 0.1 µg/L in water and 5 µg/kg in soil. Biomonitoring in occupational settings uses urine metabolites (e.g., naphthols) quantified via gas chromatography (GC) with flame ionization detection .
Advanced Research Questions
Q. What experimental design considerations are critical for assessing the toxicity of this compound in mammalian models?
Key factors include:
- Dose Randomization : Ensure administered doses are randomized to avoid selection bias, with allocation concealed to prevent observer bias .
- Endpoint Selection : Prioritize systemic outcomes (hepatic, renal, hematological effects) based on inclusion criteria from toxicological profiles .
- Control Groups : Use sham-exposed cohorts to isolate compound-specific effects. Studies with incomplete outcome reporting or inadequate sample sizes should be excluded during literature screening .
Q. How can researchers resolve contradictions in reported toxicological data (e.g., conflicting LD₅₀ values)?
Apply cumulative risk assessment frameworks to evaluate dose-response relationships across studies. For example, discrepancies in inhalation vs. oral toxicity may arise from bioavailability differences. Meta-analyses should stratify data by exposure route, species, and study quality (e.g., risk of bias scores from Table C-6/C-7) . Computational modeling (e.g., quantitative structure-activity relationships, QSAR) can predict unstudied endpoints and validate empirical data .
Q. What methodologies are recommended for studying the environmental partitioning of this compound?
Use fugacity models to predict transport across air, water, and soil. Key parameters include octanol-water partition coefficients (log Kₒw) and degradation half-lives. Field studies should measure sediment adsorption rates using batch equilibrium tests, while atmospheric persistence can be assessed via hydroxyl radical reaction kinetics . Bioconcentration factors (BCFs) in aquatic organisms require standardized OECD 305 guidelines .
Q. Methodological and Analytical Challenges
Q. How can computational chemistry enhance understanding of this compound’s interactions with biological macromolecules?
Density functional theory (DFT) simulations predict binding affinities to proteins, such as serum albumin, by modeling electrostatic interactions between sulfonate groups and cationic residues (e.g., lysine). Molecular dynamics (MD) simulations track conformational changes in protein-ligand complexes over time, validated experimentally via isothermal titration calorimetry (ITC) .
Q. What analytical techniques are optimal for quantifying metabolic byproducts of this compound in biological samples?
Enzymatic assays coupled with LC-MS/MS identify sulfonated metabolites in liver microsomes. For example, lactoperoxidase-mediated oxidation generates hydroxylated derivatives detectable at λmax = 254 nm. Stability studies in simulated gastric fluid (pH 2.0) assess bioavailability .
Q. Applications in Multidisciplinary Research
Q. How is this compound utilized in dye chemistry and analytical indicators?
As a precursor for azo dyes, it forms stable complexes with diazonium salts, enabling applications in histology (e.g., Acid Brown 15 for tissue staining). Spectral properties (e.g., absorbance at 450–600 nm) are tuned by varying substituents on the naphthalene ring .
Q. What role does this compound play in drug delivery systems?
Its sulfonate group enhances solubility of hydrophobic drugs via micelle formation. Recent studies explore covalent conjugation with anticancer agents (e.g., doxorubicin) to improve tumor targeting. In vitro release profiles are monitored using dialysis membranes under sink conditions .
Q. Data Gaps and Future Directions
- Exposure Biomarkers : Limited data exist on urinary metabolites for occupational monitoring .
- Ecotoxicology : Long-term effects on aquatic invertebrates (e.g., Daphnia magna) remain unstudied .
- Regulatory Alignment : Harmonize OECD test guidelines with EPA protocols for environmental risk assessments .
Properties
IUPAC Name |
potassium;naphthalene-1-sulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3S.K/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H,11,12,13);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHYRVRPSNAXGV-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].[K+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7KO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20191646 | |
Record name | Potassium naphthalene-1-sulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20191646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38251-26-2 | |
Record name | Potassium naphthalene-1-sulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038251262 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Potassium naphthalene-1-sulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20191646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium naphthalene-1-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.937 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | POTASSIUM NAPHTHALENE-1-SULFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7W268KGT7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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